molecular formula C17H13NO2 B13149180 (9H-Fluoren-9-yl)methyl ethynylcarbamate CAS No. 827022-22-0

(9H-Fluoren-9-yl)methyl ethynylcarbamate

Cat. No.: B13149180
CAS No.: 827022-22-0
M. Wt: 263.29 g/mol
InChI Key: QCDMKICOAGWVLK-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl ethynylcarbamate: is an organic compound with the molecular formula C17H13NO2 It consists of a fluorenyl group attached to a methyl ethynylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-yl)methyl ethynylcarbamate typically involves the reaction of fluorenylmethanol with ethynyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (9H-Fluoren-9-yl)methyl ethynylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the fluorenyl or ethynylcarbamate moieties are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, acids, bases, solvents like dichloromethane or tetrahydrofuran.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction may produce fluorenylmethanol derivatives.

Scientific Research Applications

Chemistry: In chemistry, (9H-Fluoren-9-yl)methyl ethynylcarbamate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It may serve as a probe or ligand in studies involving protein-ligand interactions or enzyme activity.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in the context of targeting specific molecular pathways.

Industry: In the industrial sector, this compound is used in the development of advanced materials. Its structural features make it suitable for incorporation into polymers, coatings, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl ethynylcarbamate involves its interaction with specific molecular targets. The fluorenyl group may facilitate binding to hydrophobic pockets in proteins or enzymes, while the ethynylcarbamate moiety can participate in covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate

Comparison: Compared to similar compounds, (9H-Fluoren-9-yl)methyl ethynylcarbamate is unique due to its combination of fluorenyl and ethynylcarbamate functionalities. This dual functionality allows for a broader range of chemical reactions and interactions, making it a versatile compound in various research applications.

Properties

CAS No.

827022-22-0

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-ethynylcarbamate

InChI

InChI=1S/C17H13NO2/c1-2-18-17(19)20-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h1,3-10,16H,11H2,(H,18,19)

InChI Key

QCDMKICOAGWVLK-UHFFFAOYSA-N

Canonical SMILES

C#CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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